4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline
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Overview
Description
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to an aniline group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets by binding to the active sites of the enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes regulated by the enzymes it inhibits .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine and aniline groups. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with 4-aminobenzene under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or aniline rings.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine rings but lacks the aniline group.
4-(pyrrolidin-1-yl)pyrimidine-5-amine: Similar structure but with different substitution patterns.
2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a boronic acid group instead of an aniline group.
Uniqueness
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline is unique due to the presence of both the pyrrolidine and aniline groups attached to the pyrimidine ring. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-9-16-14(17-10-12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZISDTNJNGUNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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